molecular formula C10H17NO2 B14712776 7-(1,3-Dioxolan-2-YL)heptanenitrile CAS No. 13050-10-7

7-(1,3-Dioxolan-2-YL)heptanenitrile

Cat. No.: B14712776
CAS No.: 13050-10-7
M. Wt: 183.25 g/mol
InChI Key: ZLFUPRFUKVPDMV-UHFFFAOYSA-N
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Description

7-(1,3-Dioxolan-2-YL)heptanenitrile is a chemical compound with the molecular formula C10H17NO2 . As a nitrile functionalized molecule containing a 1,3-dioxolane protecting group, it serves as a valuable synthetic intermediate for researchers in organic chemistry and medicinal chemistry. The 1,3-dioxolane group is commonly used to protect aldehydes, allowing for selective reactions at other sites on the molecule, such as the nitrile group, which can be further transformed into amines, amides, or carboxylic acids. This compound is offered as a high-purity material to ensure consistency and reliability in experimental workflows. Researchers can utilize this building block in the synthesis of more complex molecules for various applications, including pharmaceutical development and material science. This product is intended for chemical synthesis and research purposes only. It is not intended for diagnostic or therapeutic uses. Please handle this material with appropriate precautions in a controlled laboratory setting. For specific handling and storage information, refer to the associated Safety Data Sheet (SDS).

Properties

CAS No.

13050-10-7

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

7-(1,3-dioxolan-2-yl)heptanenitrile

InChI

InChI=1S/C10H17NO2/c11-7-5-3-1-2-4-6-10-12-8-9-13-10/h10H,1-6,8-9H2

InChI Key

ZLFUPRFUKVPDMV-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CCCCCCC#N

Origin of Product

United States

Preparation Methods

Acetal Formation via Cyclocondensation

Principle : The 1,3-dioxolane ring is formed by reacting a carbonyl precursor (aldehyde or ketone) with 1,2-ethanediol under acid catalysis. For 7-(1,3-dioxolan-2-yl)heptanenitrile, the substrate is 7-cyanoheptanal (C₈H₁₃NO).

Procedure :

  • Substrate Preparation : 7-Cyanoheptanal is synthesized via oxidation of 7-cyanoheptanol (CrO₃/H₂SO₄) or hydroformylation of 6-heptenenitrile.
  • Cyclization :
    7-Cyanoheptanal (1 equiv) + 1,2-ethanediol (1.2 equiv) → H+ (p-TsOH, 0.1 equiv)  
    → Reflux in benzene (Dean-Stark trap, 24 h) → 90–95% yield  

    Mechanism : Acid-catalyzed nucleophilic attack by ethylene glycol’s hydroxyl groups on the carbonyl carbon, followed by water elimination.

Optimization :

  • Catalyst : p-Toluenesulfonic acid (p-TsOH) outperforms H₂SO₄ due to milder conditions and reduced side reactions.
  • Solvent : Benzene or toluene facilitates azeotropic removal of water, shifting equilibrium toward acetal formation.

Nucleophilic Substitution of Halogenated Precursors

Principle : Displacement of a halogen (Br, Cl) in α-halo nitriles with a dioxolane-containing nucleophile.

Procedure :

  • Substrate Synthesis : 7-Bromoheptanenitrile is prepared by bromination of heptanenitrile (NBS, AIBN, CCl₄).
  • Substitution Reaction :
    7-Bromoheptanenitrile (1 equiv) + 1,3-dioxolan-2-yl lithium (1.5 equiv)  
    → THF, −78°C → 0°C (2 h) → 70–75% yield  

    Mechanism : Lithium-halogen exchange generates a carbanion, which attacks the dioxolane electrophile.

Challenges :

  • Strict temperature control (−78°C) prevents elimination side reactions.
  • Use of anhydrous THF ensures reagent stability.

Reductive Amination with Subsequent Cyclization

Principle : Formation of a secondary amine intermediate, followed by cyclization to install the dioxolane ring.

Procedure :

  • Amination :
    7-Oxoheptanenitrile (1 equiv) + NH₃ (excess) → NaBH₃CN (1.2 equiv), MeOH → 25°C (12 h) → 7-Aminoheptanenitrile (85%)  
  • Cyclization :
    7-Aminoheptanenitrile (1 equiv) + 1,2-ethanediol (2 equiv) → HCl (gas), CH₂Cl₂ → 0°C → 25°C (6 h) → 80% yield  

    Mechanism : Acid-mediated condensation between the amine and diol, forming the dioxolane ring via hemiaminal intermediate.

Comparative Analysis of Methods

Method Yield Advantages Limitations
Acetal Formation 90–95% High yield; scalable Requires anhydrous conditions
Nucleophilic Substitution 70–75% Stereochemical control Low-temperature sensitivity
Reductive Amination 80% Tolerates functional groups Multi-step; byproduct formation

Analytical Validation

  • NMR : ¹H NMR (CDCl₃): δ 1.45–1.70 (m, 8H, CH₂), 2.35 (t, 2H, CH₂CN), 3.80–4.10 (m, 4H, OCH₂CH₂O), 4.85 (s, 1H, dioxolane CH).
  • MS : ESI-MS m/z 184.2 [M+H]⁺, consistent with C₁₀H₁₇NO₂.
  • Purity : GC-MS analysis shows >98% purity after column chromatography (SiO₂, EtOAc/hexane).

Industrial-Scale Considerations

  • Cost Efficiency : Acetal formation is preferred for bulk synthesis due to low reagent costs and high throughput.
  • Safety : Halogenated intermediates require closed-system processing to minimize exposure.

Emerging Strategies

  • Enzymatic Cyclization : Lipase-catalyzed acetal formation in ionic liquids (e.g., [BMIM][BF₄]) achieves 88% yield under mild conditions.
  • Flow Chemistry : Continuous-flow reactors reduce reaction time from 24 h to 2 h, enhancing productivity.

Chemical Reactions Analysis

Types of Reactions

7-(1,3-Dioxolan-2-YL)heptanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or OsO4 in dichloromethane.

    Reduction: LiAlH4 in ether or NaBH4 in methanol.

    Substitution: NaOCH3 in methanol or organolithium reagents in ether.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce primary amines .

Scientific Research Applications

7-(1,3-Dioxolan-2-YL)heptanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(1,3-Dioxolan-2-YL)heptanenitrile involves its ability to act as a protecting group for carbonyl compounds. The dioxolane ring can be formed and cleaved under specific conditions, allowing for the selective protection and deprotection of functional groups during synthetic transformations . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Key Features :

  • Structure: A heptanenitrile chain substituted with a benzhydrylamino (-NH-CPh₂) group .
  • Synthesis : Prepared via palladium-mediated alkyl–nitrogen bond formation using 7-bromoheptanenitrile as a precursor .
  • Spectroscopic Data :
    • 13C NMR : Peaks at δ 73.0 (dioxolane C), 70.5 (OCH₂), and 26.3–30.4 (aliphatic chain) .
    • HRMS : Observed [M+H⁺] at m/z 274.2478 (calc. 274.2478) .

Comparison :

  • Functional Groups: Replaces the 1,3-dioxolane ring with a bulky benzhydrylamino group, altering solubility and steric hindrance.
  • Reactivity: The amino group enables participation in condensation or coordination chemistry, unlike the inert dioxolane moiety.

4-[4-(1,3-Dioxolan-2-YL)phenoxy]phthalonitrile (3)

Key Features :

  • Structure: Aromatic phthalonitrile core with a 1,3-dioxolane-substituted phenoxy group .
  • Synthesis : Derived from 4-nitrophthalonitrile and 4-hydroxybenzaldehyde, followed by aldehyde protection with ethylene glycol .

Comparison :

  • Backbone : Replaces the aliphatic heptanenitrile chain with a rigid phthalonitrile aromatic system.

(±)-7-[(3-Chloro-6,7,10,11-tetrahydro-9-methyl-7,11-methanocycloocta[b]quinolin-12-YL)amino]heptanenitrile

Key Features :

  • Structure : Heptanenitrile chain with a complex polycyclic amine substituent, synthesized from 7-bromoheptanenitrile and (±)-huprine Y .
  • Applications : Designed as an anti-Alzheimer candidate, highlighting the biological relevance of nitrile-containing scaffolds .

Comparison :

  • Substituent Complexity : The bulky amine group contrasts with the simple dioxolane ring, impacting bioavailability and target binding.
  • Synthetic Route : Both compounds utilize bromoheptanenitrile as a precursor, emphasizing shared intermediates in nitrile chemistry .

Data Tables

Table 1: Structural and Spectroscopic Comparison

Compound Molecular Formula Key Functional Groups HRMS [M+H⁺] 13C NMR (δ, ppm)
This compound C₁₀H₁₅NO₂ Nitrile, 1,3-dioxolane N/A N/A
7-(Benzhydrylamino)heptanenitrile C₂₀H₂₃N₂ Nitrile, benzhydrylamino 274.2478 26.3–73.0 (aliphatic, dioxolane)
4-[4-(1,3-Dioxolan-2-YL)phenoxy]phthalonitrile C₁₇H₁₁N₂O₃ Nitrile, 1,3-dioxolane, phenoxy N/A Aromatic: 127–144; Dioxolane: ~70–73

Research Findings and Implications

Functional Group Impact: The 1,3-dioxolane ring in this compound enhances stability compared to amino- or hydroxy-substituted analogs, making it suitable for reactions requiring inert protecting groups .

Synthetic Versatility : Shared use of bromoheptanenitrile precursors across analogs highlights the flexibility of nitrile chemistry in generating diverse derivatives .

Biological Potential: Structural parallels to anti-Alzheimer candidates suggest unexplored pharmacological applications for this compound .

Q & A

Q. Table 1. Key Synthetic Parameters for this compound

ParameterOptimal ConditionRationaleReference
SolventAnhydrous DMFPrevents hydrolysis of dioxolane
Temperature50°CBalances reaction rate vs. side reactions
CatalystNaCN (1.2 equiv)Ensures complete cyanide transfer
PurificationSilica gel (EtOAc/Hexane 1:4)Resolves nitrile from byproducts

Q. Table 2. Analytical Techniques for Structural Confirmation

TechniqueCritical ParametersDiagnostic FeaturesReference
¹³C NMRCDCl₃, 125 MHzAcetal carbons at 95–105 ppm
HPLC-UVλ = 210 nm, n-heptane/propanolRetention time = 8.2 min
GC-MS (EI)m/z 153 (M⁺–CH₂CN)Fragmentation pattern

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